molecular formula C97H144FN33O19S2 B606204 Motixafortide CAS No. 664334-36-5

Motixafortide

货号 B606204
CAS 编号: 664334-36-5
分子量: 2159.5494
InChI 键: JJVZSYKFCOBILL-MKMRYRNGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Motixafortide is a medication used in combination with another medicine to help increase the number of stem cells for collection before a stem cell transplant in adults with multiple myeloma . It is also known by the brand name Aphexda .


Molecular Structure Analysis

The molecular structure of Motixafortide involves interactions with the C-X-C motif chemokine receptor 4 (CXCR4). Analysis of the conformations adopted by the F248 6.44 residue in both CXCL12/CXCR4 and Motixafortide/CXCR4 complexes indicated different behavior in the residue sidechain .


Chemical Reactions Analysis

Motixafortide is an antagonist of CXCR4 with an IC50 value of approximately 1 nM . It interacts with the CXCR4 receptor and stabilizes its inactive states .


Physical And Chemical Properties Analysis

Motixafortide has a molecular formula of C97H144FN33O19S2 and a molecular weight of 2159.52 . It is a selective CXCR4 inhibitor being developed by Bio-LineRx under licence from Biokine Therapeutics for HSC mobilization and the treatment of various cancers .

科学研究应用

Treatment of Metastatic Pancreatic Adenocarcinoma

Motixafortide (BL-8040) is being developed for multiple oncology indications. In a Phase 2a trial, it was used in combination with Pembrolizumab and Chemotherapy to treat patients with Metastatic Pancreatic Adenocarcinoma . The study aimed to test the safety and efficacy of this combination in patients diagnosed at stage 4 .

Antineoplastic Compound

Motixafortide is an antineoplastic compound that has shown promising results in preclinical studies of pancreatic, breast, and lung cancers . It binds to the CXCR4 chemokine receptor with high affinity, which plays a crucial role in several pathological disorders, including inflammatory diseases and cancer .

Hematopoietic Stem Cell Mobilization

The CXCR4 antagonist known as 4F-benzoyl-TN14003 (T-140) can induce mobilization of hematopoietic stem cells and progenitors within a few hours post-treatment in a dose-dependent manner . This antagonist has been found to efficiently synergize with granulocyte colony-stimulating factor (G-CSF) in its ability to mobilize white blood cells and progenitors .

Treatment of Multiple Myeloma

Motixafortide has been approved for use in combination with filgrastim (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma . It has been found to be safe and efficient, enabling the collection of a high number of CD34+ cells in 1 and 2 aphaeresis procedures, resulting in successful engraftment .

Bone Marrow Recovery Post Transplantation

The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation . This is crucial for the success of the transplantation process.

Gene Therapy for Sickle Cell Disease

Motixafortide is currently under clinical development for the mobilization of CD34+ hematopoietic stem cells for gene therapy in patients with sickle cell disease . This could potentially offer a new treatment approach for this genetic disorder.

作用机制

Target of Action

Motixafortide, also known as BL-8040 or 4F-benzoyl-TN14003, is a potent antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that plays a crucial role in chemotaxis and angiogenesis and is upregulated in several tumor cell types .

Mode of Action

Motixafortide binds with high affinity to CXCR4, thereby blocking the binding of CXCL12 to CXCR4 . This interaction inhibits the CXCL12 induced migration/invasion of small-cell lung cancer cells .

Biochemical Pathways

Motixafortide induces apoptosis in Acute Myeloid Leukemia (AML) blasts by down-regulating ERK , BCL-2 , MCL-1 , and cyclin-D1 via altered miR-15a/16-1 expression . These proteins and miRNAs are involved in cell survival, proliferation, and apoptosis pathways.

Pharmacokinetics

Motixafortide is orally bioavailable . The effective half-life of motixafortide in human plasma is approximately 2 hours . This suggests that the compound is rapidly absorbed and eliminated from the body.

Result of Action

Motixafortide has been shown to induce apoptosis in AML blasts . It also potently inhibits CXCL12 induced migration/invasion of small-cell lung cancer cells . This suggests that the compound has potential antineoplastic activity.

Action Environment

The action of Motixafortide can be influenced by environmental factors such as the presence of other molecules in the body. For instance, it has been shown to work in combination with filgrastim to mobilize hematopoietic stem cells prior to collection and autologous transplantation in multiple myeloma patients . .

安全和危害

Motixafortide can cause injection site reactions, anaphylactic shock, and hypersensitivity reactions . It may also cause tumor cell mobilization in people with leukemia, leukocytosis, potential for tumor cell mobilization, and embryo-fetal toxicity .

属性

IUPAC Name

(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZSYKFCOBILL-MKMRYRNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H144FN33O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2159.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Motixafortide

CAS RN

664334-36-5
Record name Motixafortide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664334365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOTIXAFORTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9G065962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary molecular target of motixafortide?

A1: Motixafortide is a high-affinity antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does motixafortide affect the CXCR4 receptor?

A2: Motixafortide selectively binds to CXCR4, preventing the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This binding leads to sustained receptor occupancy and inhibits downstream CXCR4 signaling [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the key downstream effects of motixafortide's inhibition of CXCR4 signaling?

A3: Inhibition of CXCR4 signaling by motixafortide has several downstream effects, including:

  • Mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood: This is a crucial mechanism for its use in HSC transplantation [, , , , , , , , , , , , , , ].
  • Mobilization of leukemia cells from the bone marrow: This dislodges leukemia cells from their protective niche, making them more susceptible to chemotherapy [, , , , , , ].
  • Induction of apoptosis in leukemia cells: Motixafortide can directly induce apoptosis in leukemia cells both in vitro and in vivo [, , , , , ].
  • Terminal differentiation of leukemia cells: In preclinical models, motixafortide has shown the ability to induce terminal differentiation of leukemia cells [].
  • Alteration of the tumor microenvironment (TME): Motixafortide can promote infiltration of effector T cells and decrease immunosuppressive cells within the TME, potentially enhancing anti-tumor immunity [, , , ].
  • Induction of ferroptosis in T cell acute lymphoblastic leukemia (T-ALL) cells: Motixafortide can suppress glutathione (GSH) production, leading to oxidative stress and ferroptosis in T-ALL cells [].
  • Impact on regulatory T cells (Treg) cells: Motixafortide can impair the infiltration, migration, viability, and differentiation of Tregs, potentially enhancing anti-tumor immunity [].

Q4: What is the molecular formula and weight of motixafortide?

A4: While the research papers don't explicitly state the molecular formula and weight of motixafortide, they mention it is a 14-residue cyclic synthetic peptide capped with an aromatic ring []. Further research beyond these papers is needed for precise structural information.

Q5: Is there any spectroscopic data available for motixafortide?

A5: The provided research articles don't include spectroscopic data for motixafortide. Specialized databases or further research might offer such information.

Q6: Does motixafortide exhibit any catalytic properties?

A6: Motixafortide primarily functions as a CXCR4 antagonist, directly binding to the receptor and inhibiting its activity. The research doesn't indicate any catalytic activities.

Q7: How has computational chemistry been used to study motixafortide?

A8: Unbiased all-atom molecular dynamics simulations have been used to characterize the motixafortide/CXCR4 complex, revealing how motixafortide interacts with the receptor and stabilizes its inactive state [].

Q8: How do structural modifications of motixafortide affect its activity?

A9: Computational studies highlight the importance of motixafortide's six cationic residues in establishing charge-charge interactions with acidic CXCR4 residues, and the role of its bulky chemical moieties in restricting conformations associated with receptor activation []. Further research on specific structural modifications and their impact on activity would be valuable.

Q9: What formulation strategies have been explored to improve motixafortide's stability, solubility, or bioavailability?

A10: While motixafortide is typically administered subcutaneously [, , , , , , , , ], specific formulation strategies to enhance its properties are not discussed in the research articles.

Q10: What is known about SHE regulations and compliance for motixafortide?

A10: The provided research papers focus on preclinical and clinical studies of motixafortide and do not discuss SHE regulations. Compliance and responsible practices would be addressed during its development and approval process.

Q11: What is the ADME profile of motixafortide?

A12: Motixafortide is rapidly absorbed after subcutaneous administration, reaching maximum plasma concentration within 0.25–1 hours. It exhibits high plasma protein binding (>99%) and a short half-life of 1–3 hours []. Specific details regarding metabolism and excretion are not discussed in the papers.

Q12: How does motixafortide's PK/PD profile relate to its efficacy?

A13: Despite its short half-life, motixafortide's high affinity for CXCR4 and slow dissociation rate translate into sustained receptor occupancy and a prolonged pharmacodynamic effect. This allows for rapid and robust mobilization of CD34+ cells for more than 24 hours after a single dose [].

Q13: What cell-based assays have been used to study motixafortide's activity?

A14: In vitro studies have assessed motixafortide's effect on cell viability, apoptosis, proliferation, migration, and differentiation in various leukemia cell lines and primary patient samples [, , , , , , , ].

Q14: What animal models have been used to study motixafortide?

A15: * Mouse models of acute myeloid leukemia (AML): Motixafortide has been investigated in mouse models of AML, demonstrating its ability to mobilize leukemia cells, enhance the anti-leukemic effects of chemotherapy, and induce apoptosis [, , , , , , ].* Human T-ALL xenotransplantation models: Motixafortide has been shown to be active as monotherapy against T-ALL in mice, leading to a significant reduction in tumor burden [].* Syngeneic AML model for intravital 2-photon microscopy (TPM): This model, employing cyan-fluorescent AML cells, allows for real-time visualization of motixafortide's effects on AML and immune cell dynamics in the bone marrow [].* KPC mouse PDAC model: This model demonstrated improved survival with the combination of motixafortide, anti-PD-1 therapy, and gemcitabine compared to single-agent gemcitabine or the dual combination of motixafortide and anti-PD-1 therapy [].

Q15: What are the key findings from clinical trials involving motixafortide?

A15: Motixafortide has been evaluated in several clinical trials, demonstrating promising results in:

  • Relapsed/refractory AML: In combination with cytarabine, motixafortide improved the response rate in this patient population [, , ].
  • Relapsed/refractory T-ALL: In combination with nelarabine, motixafortide showed encouraging complete remission rates [].
  • HSC mobilization for allogeneic HCT: A single dose of motixafortide resulted in rapid and sustained mobilization of HSCs, enabling successful engraftment in transplant recipients [, , ].
  • HSC mobilization for autologous stem cell transplantation in multiple myeloma: In the Phase 3 GENESIS trial, motixafortide combined with G-CSF significantly increased the proportion of patients mobilizing optimal numbers of CD34+ cells for transplantation compared to G-CSF alone, allowing for successful engraftment [, , ].
  • Metastatic pancreatic cancer: In combination with pembrolizumab and chemotherapy, motixafortide showed signs of efficacy and was well tolerated [, , , ].

Q16: Are there any known mechanisms of resistance to motixafortide?

A16: The provided research papers do not specifically address resistance mechanisms to motixafortide. Further research is needed to understand the potential for resistance development.

Q17: Have any specific drug delivery strategies been investigated for motixafortide?

A17: The research focuses on subcutaneous administration of motixafortide. Targeted delivery approaches haven't been explicitly discussed in the provided papers.

Q18: Are there any known biomarkers associated with motixafortide efficacy?

A20: Research suggests that CXCR4 expression levels on leukemia cells may correlate with the efficacy of motixafortide [, ]. Further research on biomarkers predictive of response or potential adverse events is warranted.

Q19: How does motixafortide compare to other CXCR4 inhibitors?

A24: Motixafortide is distinguished by its high affinity for CXCR4, long receptor occupancy, and potent mobilization capacity compared to other CXCR4 inhibitors like AMD3100 (plerixafor) [, , , , , , , , ].

Q20: How has the research on motixafortide evolved over time?

A27: Initial studies focused on motixafortide's ability to mobilize HSCs for transplantation [, ]. Subsequent research expanded to investigate its potential as an anti-leukemic agent [, , , , , , , , , , ] and its role in modulating the TME in solid tumors [, , , ]. The successful completion of the Phase 3 GENESIS trial for HSC mobilization in multiple myeloma marks a significant milestone in its development [, ].

Q21: How has research on motixafortide fostered cross-disciplinary collaboration?

A28: The development and investigation of motixafortide have involved collaborations between researchers in fields such as oncology, hematology, immunology, and computational chemistry [, , , , , , , , , , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。